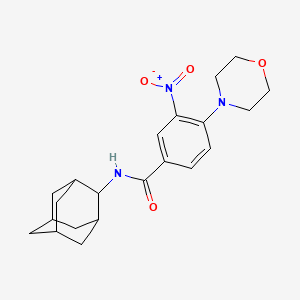

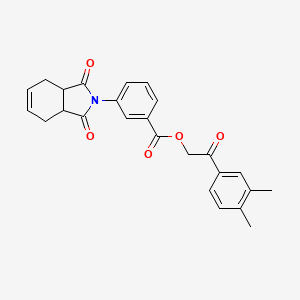

![molecular formula C21H18N2O3 B4009938 1-(anilinomethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4009938.png)

1-(anilinomethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Descripción general

Descripción

The compound “4-Azatricyclo [5.2.1.02,6]dec-8-ene-3,5-dione” is a chemical with the molecular formula C9H9NO2 . It has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .

Synthesis Analysis

A series of aryl-piperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.0 2,6] dec-8-ene-3,5-dione were designed, synthesized, and their biological activities were evaluated . The chemical structures of the desired compounds were identified by 1H NMR, ESI-MS and elementary analysis .

Chemical Reactions Analysis

In a study, a series of novel 4-oxatricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione derivatives were investigated for their cytotoxicity, neuroprotective effects via attenuation of MPP±induced neurotoxicity and calcium influx inhibition abilities through the NMDA receptor and VGCC using neuroblastoma SH-SY5Y cells .

Physical And Chemical Properties Analysis

The compound “10-Oxa-4-azatricyclo [5.2.1.02,6]dec-8-ene-3,5-dione” has a boiling point of 424.50°C (Adapted Stein & Brown method), a melting point of 177.33°C (Mean or Weighted MP), and a vapor pressure of 5.48E-008 mm Hg at 25°C (Modified Grain method) .

Aplicaciones Científicas De Investigación

Neuroprotective Agent Development

This compound has been studied for its potential as a neuroprotective agent. It’s been shown to have effects on the NMDA receptor and voltage-gated calcium channels (VGCC), which are critical in the development of neurodegenerative disorders . By modulating these pathways, derivatives of this compound could help in halting or slowing down degenerative processes in neuronal cells.

Excitotoxicity Research

Excitotoxicity, mediated by overactivation of the NMDA receptor and VGCC depolarization, is a significant factor in neurodegenerative diseases. The compound’s ability to attenuate MPP±induced neurotoxicity makes it a valuable tool for studying excitotoxicity and its implications in conditions like Alzheimer’s and Parkinson’s disease .

Synaptic Plasticity and Cognitive Function Studies

Given that glutamate is a primary excitatory neurotransmitter involved in synaptic plasticity, learning, and memory, this compound’s interaction with glutamate receptors could provide insights into various physiological functions and cognitive processes .

Molecular Docking and Drug Design

The compound’s structure allows it to bind in a manner comparable to known NMDA ion channel blockers, as indicated by molecular docking studies . This makes it a promising candidate for drug design and development, particularly in creating treatments for neurological conditions.

Calcium Channel Modulation

The derivatives of this compound have demonstrated the ability to modulate calcium influx through the NMDA receptor and VGCC . This property is crucial for understanding calcium’s role in cellular processes and could lead to the development of new calcium channel blockers.

Cytotoxicity Assessment

Research has indicated that at certain concentrations, the compound shows low or no toxicity against neuroblastoma cells . This aspect is vital for evaluating the safety profile of potential neuroprotective drugs.

Mecanismo De Acción

The derivatives demonstrated mono or dual calcium modulating effect on the NMDA receptor and/or VGCC . Molecular docking studies using the NMDA receptor protein structure indicated that the compounds are able to bind in a comparable manner to the crystallographic pose of MK-801 inside the NMDA ion channel .

Direcciones Futuras

The biological characteristics, together with results from in silico studies, suggest that these compounds could act as neuroprotective agents for the purpose of halting or slowing down the degenerative processes in neuronal cells . This work may impart new direction for the investigations of aryl-piperazine derivatives and lead to the development of potent novel anti-tumor and anti-angiogenesis agents .

Propiedades

IUPAC Name |

7-(anilinomethyl)-2-phenyl-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-19-17-16-11-12-21(26-16,13-22-14-7-3-1-4-8-14)18(17)20(25)23(19)15-9-5-2-6-10-15/h1-12,16-18,22H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLWUFGRPQZUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC23C=CC(O2)C4C3C(=O)N(C4=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4009857.png)

![N-[4-(allyloxy)-3-methoxybenzyl]-2-(1-cyclohexen-1-yl)ethanamine hydrochloride](/img/structure/B4009863.png)

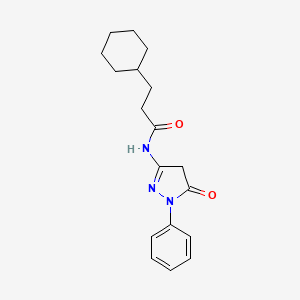

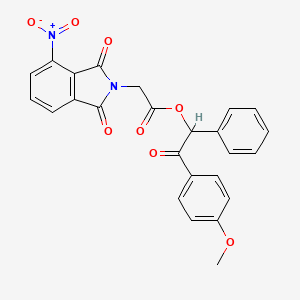

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B4009871.png)

![ethyl 2-benzyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4009891.png)

![methyl (2S,4R)-4-{[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4009893.png)

![2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4009910.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4009923.png)

![5-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4009947.png)